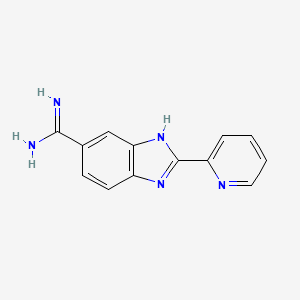![molecular formula C8H16OS B12573484 4-[(R)-Butane-1-sulfinyl]but-1-ene CAS No. 188954-51-0](/img/structure/B12573484.png)
4-[(R)-Butane-1-sulfinyl]but-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[®-Butane-1-sulfinyl]but-1-ene is an organic compound characterized by the presence of a sulfinyl group attached to a butane chain with a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[®-Butane-1-sulfinyl]but-1-ene can be achieved through several methods. One common approach involves the dehydration of alcohols to form alkenes. For instance, the dehydration of butan-2-ol can yield but-1-ene, which can then be further modified to introduce the sulfinyl group . The reaction typically requires an acid catalyst such as concentrated sulfuric acid or phosphoric acid and is carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-[®-Butane-1-sulfinyl]but-1-ene may involve large-scale dehydration processes using continuous flow reactors. The use of catalysts like aluminum oxide or zeolites can enhance the efficiency of the reaction. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[®-Butane-1-sulfinyl]but-1-ene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The double bond in the compound allows for electrophilic addition reactions, such as halogenation with bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated alkenes.
Wissenschaftliche Forschungsanwendungen
4-[®-Butane-1-sulfinyl]but-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[®-Butane-1-sulfinyl]but-1-ene involves its interaction with various molecular targets. The sulfinyl group can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the compound. The double bond allows for addition reactions, which can modify the compound’s structure and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-1-ene: A simple alkene with a similar carbon backbone but lacking the sulfinyl group.
Butane-1-sulfinyl: A compound with a sulfinyl group but without the double bond.
Uniqueness
4-[®-Butane-1-sulfinyl]but-1-ene is unique due to the combination of a sulfinyl group and a double bond in its structure. This dual functionality allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
188954-51-0 |
|---|---|
Molekularformel |
C8H16OS |
Molekulargewicht |
160.28 g/mol |
IUPAC-Name |
1-[(R)-but-3-enylsulfinyl]butane |
InChI |
InChI=1S/C8H16OS/c1-3-5-7-10(9)8-6-4-2/h3H,1,4-8H2,2H3/t10-/m0/s1 |
InChI-Schlüssel |
AZTGNJMIQFLBGY-JTQLQIEISA-N |
Isomerische SMILES |
CCCC[S@@](=O)CCC=C |
Kanonische SMILES |
CCCCS(=O)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


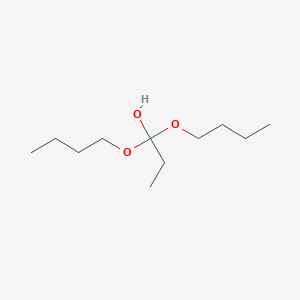
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane](/img/structure/B12573407.png)
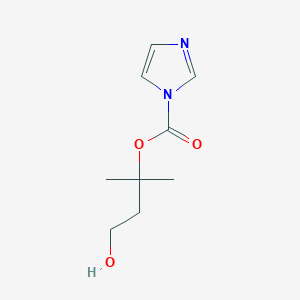
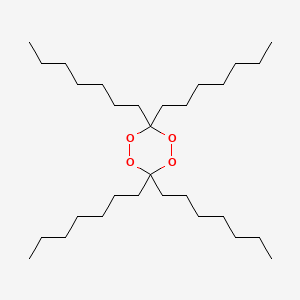
![7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate](/img/structure/B12573422.png)
![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)
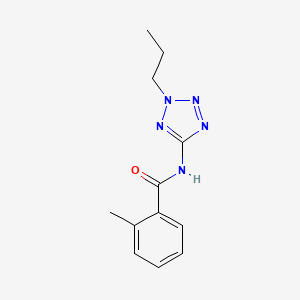
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)
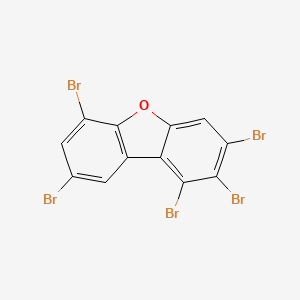
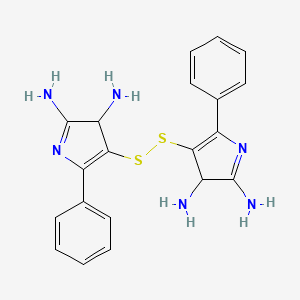
![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide](/img/structure/B12573466.png)
![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)
